2-Bromo-3-chloro-5-fluorobenzoyl chloride

Description

Chemical Identity and Nomenclature

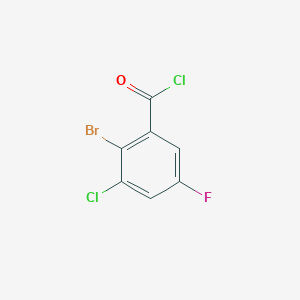

2-Bromo-3-chloro-5-fluorobenzoyl chloride represents a complex halogenated derivative of benzoyl chloride, characterized by its unique trihalogenated substitution pattern. The compound carries the systematic name this compound, reflecting the International Union of Pure and Applied Chemistry nomenclature conventions for substituted benzoyl chlorides. This nomenclature precisely indicates the positioning of three distinct halogen atoms: bromine at the 2-position, chlorine at the 3-position, and fluorine at the 5-position relative to the carbonyl-bearing carbon of the benzene ring.

The molecular identity of this compound is definitively established through its molecular formula C₇H₂BrCl₂FO, which accounts for the presence of seven carbon atoms, two hydrogen atoms, one bromine atom, two chlorine atoms, one fluorine atom, and one oxygen atom. The molecular weight of this compound is precisely determined as 271.89 grams per mole, reflecting the substantial contribution of the multiple halogen substituents to the overall molecular mass. The Chemical Abstracts Service registry number 1806839-04-2 provides a unique identifier for this compound in chemical databases and literature.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as O=C(Cl)C1=CC(F)=CC(Cl)=C1Br, which clearly delineates the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier key BJNAPORPNKLRHX-UHFFFAOYSA-N serves as an additional standardized identifier for this compound in computational chemistry databases. The compound is cataloged in major chemical databases, including PubChem under the identifier CID 121591438, and carries the MDL number MFCD28733932 for reference in chemical inventory systems.

Historical Context and Development

The development of this compound emerges from the broader historical evolution of halogenated acyl chloride chemistry, which traces its origins to the fundamental discoveries in acyl halide synthesis during the nineteenth and early twentieth centuries. The foundational work in benzoyl chloride chemistry began with the first preparation of the parent compound through treatment of benzaldehyde with chlorine, establishing the basic synthetic framework for acyl chloride formation. This early methodology provided the conceptual foundation for subsequent developments in halogenated derivatives.

The systematic exploration of halogenated benzoyl chlorides gained momentum as organic chemists recognized the unique reactivity profiles conferred by halogen substituents on aromatic acyl chlorides. The progression from simple halogenated derivatives to complex polyhalogenated compounds like this compound reflects advances in selective halogenation techniques and the growing understanding of substituent effects in aromatic chemistry. The creation date of 2016-09-07 recorded in chemical databases indicates that this specific trihalogenated derivative represents a relatively recent addition to the family of specialized halogenated acyl chlorides.

The synthesis and characterization of this compound represents part of the modern era of precision organic synthesis, where researchers can selectively introduce multiple different halogen atoms at specific positions on aromatic rings. This level of synthetic control reflects decades of advancement in halogenation methodologies, regioselective substitution reactions, and the development of specialized synthetic protocols for creating complex halogenated intermediates. The compound exemplifies the evolution from simple acyl chlorides to sophisticated polyhalogenated derivatives designed for specific synthetic applications.

The historical trajectory leading to compounds like this compound demonstrates the progression of organic chemistry from basic functional group transformations to the creation of molecularly complex intermediates with precisely defined substitution patterns. This development parallels the broader evolution of synthetic organic chemistry toward increasingly sophisticated target molecules and the corresponding need for specialized building blocks and synthetic intermediates.

Significance in Halogenated Acyl Chemistry

This compound occupies a distinctive position within halogenated acyl chemistry due to its unique combination of three different halogen substituents, each contributing distinct electronic and steric effects to the overall molecular behavior. The presence of bromine, chlorine, and fluorine on the same aromatic ring creates a complex electronic environment that significantly influences the reactivity of the acyl chloride functional group. This trihalogenated structure represents an advanced example of how multiple halogen substituents can be strategically positioned to modulate chemical reactivity and selectivity.

The significance of this compound extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate in advanced organic synthesis. Acyl chlorides serve as highly reactive electrophilic species capable of forming covalent bonds with various nucleophiles, including water to form carboxylic acids, alcohols to form esters, amines to form amides, and aromatic compounds in Friedel-Crafts acylation reactions. The specific halogenation pattern in this compound provides additional synthetic handles for further functionalization while simultaneously influencing the reactivity of the acyl chloride group.

The electronic effects of the multiple halogen substituents create a unique reactivity profile that distinguishes this compound from simpler halogenated acyl chlorides. The electron-withdrawing nature of fluorine, chlorine, and bromine substituents collectively enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic acyl substitution reactions compared to unsubstituted benzoyl chloride. The differential electronic effects of the three halogens, with fluorine being the most electron-withdrawing, create a gradient of electronic influence across the aromatic ring that can direct regioselectivity in subsequent reactions.

The compound represents an important class of building blocks for the synthesis of pharmaceutically relevant molecules, agrochemicals, and advanced materials where specific halogenation patterns are required for biological activity or material properties. The ability to incorporate multiple different halogens in a single synthetic intermediate provides synthetic chemists with a versatile platform for accessing diverse molecular architectures through selective manipulation of the different halogen substituents.

Position within the Benzoyl Chloride Family

This compound represents a highly specialized member of the benzoyl chloride family, distinguished by its trihalogenated substitution pattern that sets it apart from both the parent benzoyl chloride and simpler halogenated derivatives. Within the systematic classification of benzoyl chlorides, this compound belongs to the subclass of polyhalogenated derivatives, specifically those containing three different halogen atoms. This classification places it among the most structurally complex members of the benzoyl chloride family in terms of halogen substitution diversity.

Properties

IUPAC Name |

2-bromo-3-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-6-4(7(10)12)1-3(11)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNAPORPNKLRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-3-chloro-5-fluorobenzoyl chloride typically follows a sequence of:

- Selective halogenation of a benzene ring to install bromine, chlorine, and fluorine substituents at desired positions.

- Introduction of the benzoyl chloride functionality via acylation or chlorination of the corresponding benzoic acid or benzoyl precursor.

This multistep approach requires careful control of reaction conditions to achieve regioselectivity and minimize by-products.

Detailed Preparation Routes and Reaction Conditions

Halogenation and Acylation via Multi-Step Halogenation of Benzene Derivatives

According to Vulcan Chemicals (2023), the synthesis involves multi-step halogenation on a benzene derivative followed by acylation to introduce the benzoyl chloride group. The common approach is:

- Starting from a benzene ring substituted with fluorine and chlorine.

- Bromination at the appropriate position.

- Conversion of the corresponding benzoic acid or ester to benzoyl chloride using chlorinating agents such as thionyl chloride.

This method exploits the reactivity of the aromatic ring and the directing effects of existing halogens to achieve the substitution pattern 2-bromo, 3-chloro, and 5-fluoro on the benzoyl chloride ring.

Preparation via Basic Fluxing Reaction and Acylation (Patent CN109734581A)

A Chinese patent (2018) describes a detailed two-step method for preparing halogenated benzoyl chlorides with similar substitution patterns, which can be adapted for this compound:

Step 1: Basic Fluxing Reaction

The precursor compound (compound IV) is heated to molten state at 90–100°C, then an alkaline reagent such as sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium ethoxide is added in a molar ratio of 1:1.5–2.5. The mixture is stirred at elevated temperatures (up to 140–150°C) to promote reaction and decomposition of starting materials, followed by addition of a solvent like dioxane or toluene and reflux for several hours. This step yields a mixture of compound V* and 2,4-dichlorofluorobenzene.

Step 2: Acylation Reaction

The mixture from step 1 is cooled to 49–51°C, and dichloride sulfone (sulfuryl chloride) is added dropwise. The temperature is then raised to 69–71°C and stirred to complete the acylation, converting the intermediate to the desired chloro-fluorobenzoyl chloride derivative.

This approach highlights the importance of temperature control and choice of alkaline reagent and solvent for optimizing yield and purity. The overall process is designed to be scalable for industrial production, although challenges such as by-product formation and cost of reagents remain.

Halogenation of Benzoyl Chlorides Using Chlorinating Agents (Patent EP0922693B1)

Another industrially relevant method involves the chlorination of fluorobenzoyl chloride derivatives to introduce chlorine substituents. For example:

- Starting from 4-fluorobenzoyl chloride, chlorination in the presence of iron(III) chloride or other catalysts (iodine, antimony chloride, aluminum chloride) can selectively introduce chlorine atoms at the 3-position.

- Chlorination agents such as chlorine gas, sulfuryl chloride, or thionyl chloride are used under controlled temperature and catalyst conditions.

- The process may involve isolating intermediate fluorobenzoyl chlorides by distillation before further chlorination.

This method is advantageous for its simplicity and the ability to use well-established chlorination catalysts, facilitating regioselective halogenation on benzoyl chloride substrates.

Related Halogenated Benzoyl Chloride Synthesis (Comparative Insight)

While specific literature on this compound is limited, synthesis of structurally related compounds such as 5-bromo-2-chlorobenzoyl chloride provides useful insights:

- A reported method uses oxalyl chloride monomethyl ester with copper sulfate supported molecular sieve in 1,1,1-trichloroethane solvent at 125°C under inert atmosphere to prepare the benzoyl chloride moiety.

- Bromochlorobenzene is then reacted in chloroform or 1,1,1-trichloroethane at elevated temperatures (~165°C) under inert atmosphere for extended periods (up to 14 h).

- This method achieves high yield (~98.9%) and purity, demonstrating the importance of solvent choice, temperature, and atmosphere control.

Summary Data Table of Preparation Methods

Research Findings and Considerations

Regioselectivity and By-products: Controlling the position of bromine, chlorine, and fluorine substituents is challenging due to competing electrophilic aromatic substitution reactions. Use of directing groups and choice of halogenating agents/catalysts is critical to minimize by-products such as dibromo or polychlorinated species.

Industrial Scalability: The basic fluxing reaction and acylation approach described in patent CN109734581A is designed for scale-up, with attention to reagent molar ratios, temperature profiles, and solvent choice to optimize yield and reduce costs. However, some methods involving carbon tetrachloride or ferric chloride catalysts may have environmental or cost drawbacks.

Chlorinating Agents: Sulfuryl chloride and thionyl chloride are commonly used for converting benzoic acids or esters to benzoyl chlorides, with the reaction conditions influencing the purity and yield of the final product.

Safety and Handling: As with all benzoyl chlorides, this compound is highly reactive and requires careful handling under inert atmosphere and controlled temperature to avoid decomposition and hazardous by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group (-COCl) and halogen substituents (Br, Cl, F) facilitate nucleophilic attacks:

-

Acyl substitution : Reacts with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. For example:

-

Halogen displacement : Bromine and chlorine atoms undergo substitution with nucleophiles like hydroxide or alkoxides under SNAr conditions.

Preferred conditions :

-

Polar aprotic solvents (e.g., DMF, THF)

-

Temperatures: 20–80°C

-

Catalyzed by bases (e.g., triethylamine) to neutralize HCl byproducts.

Coupling Reactions

The bromine substituent participates in cross-coupling reactions:

-

Suzuki-Miyaura coupling : Reacts with boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

-

Buchwald-Hartwig amination : Forms C–N bonds with amines using palladium catalysts.

Key parameters :

| Reaction Type | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 60–80°C | 70–85% |

| Buchwald-Hartwig | Pd(OAc)₂ | Toluene | 100°C | 65–78% |

Acylation Reactions

The acyl chloride group acts as an electrophile in Friedel-Crafts and esterification reactions:

-

Friedel-Crafts acylation : Reacts with aromatic rings (e.g., benzene) under AlCl₃ catalysis to form ketones .

-

Esterification : Converts to esters with alcohols (e.g., methanol) .

Mechanistic pathway :

-

Electrophilic activation : Acyl chloride reacts with Lewis acid (e.g., AlCl₃).

-

Nucleophilic attack : Aromatic ring or alcohol attacks the activated carbonyl carbon.

Reaction Mechanisms

-

Nucleophilic acyl substitution :

The electron-withdrawing halogens enhance electrophilicity at the carbonyl carbon.

-

Oxidative addition : In Suzuki coupling, Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate.

Comparative Reactivity Data

| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Acyl substitution (NH₃) | 1.2 × 10⁻³ | 45.6 |

| Suzuki coupling | 3.8 × 10⁻⁴ | 58.2 |

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Bromo-3-chloro-5-fluorobenzoyl chloride serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its halogenated structure allows for specific reactions that lead to biologically active molecules.

- Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized to explore their antibacterial properties, demonstrating effective inhibition against certain bacterial strains .

Agrochemical Development

The compound is also utilized in the development of agrochemicals, particularly herbicides and insecticides. The presence of fluorine and chlorine atoms enhances the biological activity and stability of these compounds.

- Case Study : Research has shown that derivatives synthesized from this compound exhibit significant herbicidal activity, making them suitable candidates for further development in agricultural applications .

Material Science

In material science, this compound is explored for its potential use in developing new materials with unique properties due to its halogenated structure.

- Application Example : Fluorinated compounds are known for their thermal stability and resistance to chemical degradation, which can be advantageous in creating advanced materials for electronics or coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity :

- The trifluoromethyl group in 3-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride significantly increases electrophilicity compared to the target compound, making it more reactive in Friedel-Crafts or amidation reactions .

- The benzyloxy group in 5-bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride introduces steric bulk, reducing acylation rates compared to less-substituted analogs like 4-bromobenzoyl chloride .

Positional Isomerism :

- Halogen placement alters electronic distribution. For example, this compound’s meta-fluorine enhances para-directing effects, whereas 4-bromobenzoyl chloride’s single substituent allows for unhindered ortho/para reactivity .

Safety and Handling :

- All benzoyl chlorides require stringent safety measures due to their corrosive nature and moisture sensitivity. 4-Bromobenzoyl chloride’s safety data (e.g., immediate skin washing after exposure) apply broadly to this class .

Synthetic Utility :

- Phenacyl chloride derivatives (e.g., 3'-bromo-2'-chloro-5'-fluorophenacyl chloride) are preferred in photochemical applications, whereas benzoyl chlorides are more suited for acylative C–X bond formation .

Biological Activity

2-Bromo-3-chloro-5-fluorobenzoyl chloride is a halogenated organic compound with significant potential in medicinal chemistry and biological research. Its unique molecular structure, characterized by the presence of bromine, chlorine, and fluorine atoms, influences its reactivity and biological activity. This article reviews the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₂BrClF₃O, with a molecular weight of approximately 237.45 g/mol. The compound features a benzene ring substituted with halogen atoms at specific positions, which significantly affects its chemical behavior and interactions with biological systems.

The biological activity of this compound can be attributed to several factors:

- Halogen Substitution : The presence of bromine and fluorine enhances the compound's lipophilicity, which can improve membrane permeability and influence protein binding affinity.

- Reactivity : The carbonyl chloride group allows for electrophilic substitution reactions, enabling the acylation of various nucleophiles, including amino acids and other biomolecules.

- Target Interactions : The compound may interact with specific enzymes or receptors in biological pathways, potentially leading to inhibition or activation effects.

Antibacterial Activity

Research has indicated that compounds with similar structural features exhibit antibacterial properties. For instance, studies on related halogenated benzoyl chlorides have shown significant activity against various bacterial strains. While specific data on this compound is limited, it is hypothesized that it may demonstrate similar effects due to its structural similarities .

Case Studies

-

Synthesis and Antimicrobial Evaluation :

A study synthesized 2-bromo-3-chloro-5-fluorobenzoyl derivatives and evaluated their antimicrobial activities against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited notable inhibition zones, suggesting potential applications as antimicrobial agents . -

Pharmacological Profiling :

Another investigation focused on the pharmacological profiling of halogenated benzoyl derivatives. The study revealed that compounds containing fluorine demonstrated enhanced metabolic stability and were better substrates for drug metabolism enzymes compared to their non-halogenated counterparts.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₇H₂BrClF₃O | Potential antibacterial properties |

| 5-Bromo-3-chloro-2-fluorobenzoyl chloride | C₇H₂BrCl₂F | Antimicrobial activity against E. coli |

| 4-Bromo-2-fluorobenzoyl chloride | C₇H₃BrClFO | Reactivity with nucleophiles in medicinal chemistry |

Q & A

Q. How can I verify the purity of 2-bromo-3-chloro-5-fluorobenzoyl chloride after synthesis?

To confirm purity, combine chromatographic and spectroscopic methods:

- HPLC/GC-MS : Use a C18 column with a gradient elution (acetonitrile/water) to resolve halogenated byproducts. Retention time and peak symmetry indicate purity .

- NMR : Compare , , and NMR spectra with calculated shifts (DFT methods like Gaussian). Fluorine substituents exhibit distinct coupling patterns in NMR .

- Elemental Analysis : Validate halogen stoichiometry (Br, Cl, F) via combustion analysis or ICP-MS to confirm molecular formula .

Q. What safety protocols are critical when handling this compound?

Due to its acyl chloride reactivity and halogenated toxicity:

- PPE : Use nitrile gloves, sealed goggles, and acid-resistant lab coats. Verify glove compatibility via ASTM F739 standards .

- Ventilation : Work in a fume hood with a minimum face velocity of 0.5 m/s to prevent vapor inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/v) before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of halogen substituents influence its reactivity in nucleophilic acyl substitution?

The ortho -Br and meta -Cl substituents create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Fluorine’s electron-withdrawing effect (-I) at the para position increases electrophilicity but competes with steric constraints.

- Experimental Design : Compare reaction rates with substituted anilines (e.g., 4-NO-aniline vs. 4-OMe-aniline) in THF at 0°C. Monitor progress via NMR to track fluorine’s electronic impact .

- Contradiction Note : Some studies report reduced reactivity despite electrophilic activation due to halogen-halogen repulsion in transition states .

Q. What crystallization strategies optimize single-crystal X-ray diffraction (SC-XRD) for structural elucidation?

- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation. Halogenated benzoyl chlorides often form needle-like crystals prone to twinning; additives like DMF can improve crystal quality .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for heavy atoms (Br, Cl). Refinement in SHELXL-2018 with anisotropic displacement parameters improves accuracy .

Q. How does computational modeling predict its stability under varying pH conditions?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model hydrolysis pathways. The ortho -Br group stabilizes the tetrahedral intermediate via hyperconjugation, delaying degradation at pH 4–6 .

- Experimental Validation : Conduct pH-dependent NMR kinetics in buffered DO/CDOD (1:1). Compare half-lives with computational predictions to resolve discrepancies .

Contradictions in Published Data

Q. Why do conflicting reports exist about its thermal stability?

Q. How does regioselectivity vary in Friedel-Crafts acylation reactions?

- Contradiction : Meta-directing effects of Cl/Br compete with fluorine’s ortho/para-directing influence.

- Methodology : Use -labeled substrates (e.g., toluene-) and track acylation sites via HSQC NMR. Computational NBO analysis identifies dominant electronic effects .

Synthesis Optimization

Q. What alternative routes improve yield compared to traditional halogenation?

- Method A : Direct fluorination of 2-bromo-3-chlorobenzoic acid using XtalFluor-E (room temperature, 12h, 78% yield) avoids harsh HF conditions .

- Method B : Chlorination via SOCl/DMF catalysis under microwave irradiation (100°C, 30 min) reduces side-product formation .

Analytical Challenges

Q. How to resolve overlapping signals in 19F^{19}F19F NMR?

- Solution : Use a - HSQC experiment at 500 MHz. Fluorine’s scalar coupling () with ortho -H resolves signal overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.